齐列酮-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

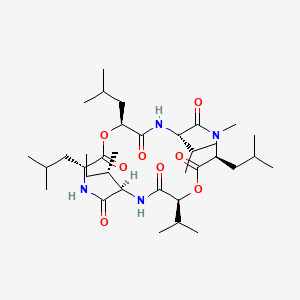

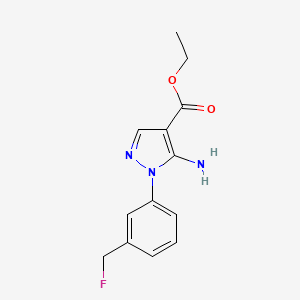

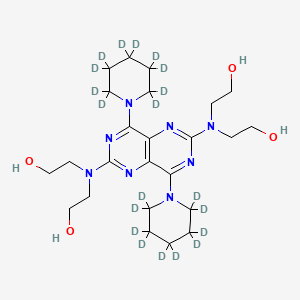

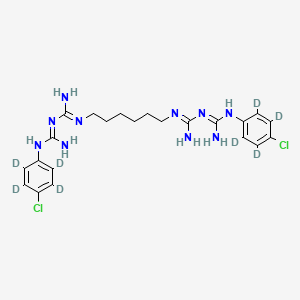

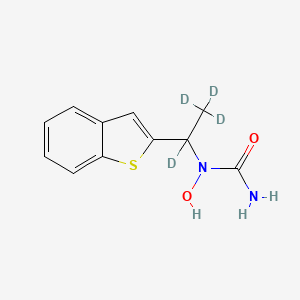

齐列酮-d4 是齐列酮的氘标记衍生物,齐列酮是一种有效且选择性的 5-脂氧合酶抑制剂。这种酶在白三烯的生物合成中至关重要,而白三烯是参与哮喘等疾病的炎症介质。 This compound 主要用作分析化学中的内标,特别是在质谱法中,用于定量生物样品中的齐列酮水平 .

科学研究应用

齐列酮-d4 在科学研究中得到广泛应用,特别是在:

分析化学: 用作质谱法中的内标,用于定量生物样品中的齐列酮。

药代动力学: 研究齐列酮的吸收、分布、代谢和排泄。

生物医学研究: 研究白三烯在炎症性疾病中的作用以及 5-脂氧合酶抑制剂的治疗潜力

作用机制

齐列酮-d4 通过抑制 5-脂氧合酶发挥作用,5-脂氧合酶催化从花生四烯酸生成白三烯。 通过阻断这条途径,this compound 降低了白三烯的生成,从而减轻了哮喘和其他炎症性疾病相关的炎症、支气管收缩和其他症状 .

生化分析

Biochemical Properties

Zileuton-d4, like Zileuton, acts as a potent and selective inhibitor of the enzyme 5-lipoxygenase . This enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation . By inhibiting 5-LO, Zileuton-d4 can reduce the production of leukotrienes, thereby modulating inflammatory responses .

Cellular Effects

Zileuton-d4 has been shown to have significant effects on various types of cells. For instance, it has been reported to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro . It also induces apoptosis in these cells, suggesting that it may have anti-angiogenic effects . Furthermore, Zileuton-d4 has been shown to suppress the expression of VCAM-1, ICAM-1, and ETS related gene (Erg), and reduce the production of nitric oxide (NO) .

Molecular Mechanism

The molecular mechanism of Zileuton-d4 involves its selective inhibition of 5-lipoxygenase . This enzyme catalyzes the formation of leukotrienes from arachidonic acid . Specifically, Zileuton-d4 inhibits the formation of leukotriene LTB4, LTC4, LTD4, and LTE4 . This inhibition can lead to a reduction in inflammation and other leukotriene-mediated responses .

Temporal Effects in Laboratory Settings

While specific temporal effects of Zileuton-d4 have not been extensively studied, research on Zileuton suggests that it can have long-term effects on cellular function . For instance, Zileuton has been shown to prevent tumor formation and decrease tumor growth in cervical cancer xenograft mouse models .

Dosage Effects in Animal Models

The effects of Zileuton-d4 in animal models have not been extensively studied. Studies on Zileuton have shown that it can prevent tumor formation and decrease tumor growth in cervical cancer xenograft mouse models at non-toxic doses .

Metabolic Pathways

Zileuton-d4, like Zileuton, is involved in the arachidonic acid metabolic pathway . It inhibits the enzyme 5-lipoxygenase, which is responsible for the conversion of arachidonic acid into leukotrienes .

Transport and Distribution

The transport and distribution of Zileuton-d4 within cells and tissues have not been extensively studied. Zileuton, the parent compound, is known to be well absorbed from the gastrointestinal tract, suggesting that Zileuton-d4 may have similar properties .

Subcellular Localization

The parent compound, Zileuton, is known to inhibit 5-lipoxygenase, an enzyme that is typically localized in the cytoplasm of cells . Therefore, it is plausible that Zileuton-d4 may also localize to the cytoplasm to exert its inhibitory effects on 5-lipoxygenase .

准备方法

合成路线和反应条件

齐列酮-d4 的合成涉及将氘原子掺入齐列酮分子中。这通常通过一系列化学反应来实现,这些反应将氢原子替换为氘。该过程通常从制备氘化试剂开始,然后在受控条件下将其与前体分子反应。 例如,氘化溶剂和催化剂用于促进氢与氘的交换 .

工业生产方法

This compound 的工业生产遵循类似的原理,但规模更大。该过程涉及使用专门的设备以确保氘的有效且一致的掺入。质量控制措施至关重要,以确保最终产品的纯度和同位素富集。 诸如液相色谱法和质谱法等技术用于验证产品的质量 .

化学反应分析

反应类型

齐列酮-d4 与其非氘化对应物一样,会经历各种化学反应,包括:

氧化: this compound 可以被氧化形成相应的亚砜和砜。

还原: 还原反应可以将this compound 还原回其原始形式或还原成其他还原衍生物。

取代: 亲核取代反应可以取代分子中的官能团.

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

主要产物

相似化合物的比较

类似化合物

蒙特卢卡斯特: 一种白三烯受体拮抗剂,阻断白三烯的作用。

扎弗鲁卡斯特: 另一种白三烯受体拮抗剂,具有类似的治疗效果.

独特性

齐列酮-d4 由于其氘标记而具有独特性,这增强了其稳定性并允许在分析应用中进行精确的定量。 与阻断白三烯受体的蒙特卢卡斯特和扎弗鲁卡斯特不同,this compound 抑制白三烯的合成,提供了一种不同的作用机制 .

属性

IUPAC Name |

1-[1-(1-benzothiophen-2-yl)-1,2,2,2-tetradeuterioethyl]-1-hydroxyurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/i1D3,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLSOWXNZPKENC-CWIRFKENSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=CC2=CC=CC=C2S1)N(C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662229 |

Source

|

| Record name | N-[1-(1-Benzothiophen-2-yl)(~2~H_4_)ethyl]-N-hydroxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189878-76-9 |

Source

|

| Record name | N-[1-(1-Benzothiophen-2-yl)(~2~H_4_)ethyl]-N-hydroxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is Zileuton-d4 used in the analysis of Zileuton in biological samples?

A1: Zileuton-d4 is utilized as an internal standard (ISTD) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying zileuton in human plasma [, ]. The use of a deuterated analog like zileuton-d4 offers several advantages:

Q2: What analytical method was validated using Zileuton-d4 as the internal standard?

A2: The research describes the development and validation of a highly sensitive and selective LC-MS/MS method for determining zileuton concentrations in human plasma []. Key features of the validated method include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。